Busulfan

Description

Properties

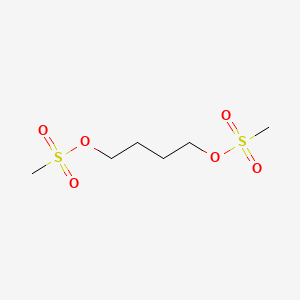

IUPAC Name |

4-methylsulfonyloxybutyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6S2/c1-13(7,8)11-5-3-4-6-12-14(2,9)10/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVZYZSDYWQREU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6S2 | |

| Record name | MYLERAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20718 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020910 | |

| Record name | Busulfan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Myleran appears as white crystals or powder. (NTP, 1992), Solid | |

| Record name | MYLERAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20718 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Busulfan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015143 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Decomposes (NTP, 1992), Solubility in acetone at 25 °C: 2.4 g/100mL; in alcohol: 0.1g/100 mL. Practically insoluble in water but will dissolve slowly as hydrolysis takes place., 5.16e+00 g/L | |

| Record name | MYLERAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20718 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Busulfan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01008 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BUSULFAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7605 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Busulfan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015143 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White needles, Crystals | |

CAS No. |

55-98-1 | |

| Record name | MYLERAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20718 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Busulfan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Busulfan [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Busulfan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01008 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | busulfan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | busulfan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Busulfan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Busulfan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUSULFAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1LN9045DK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUSULFAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7605 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Busulfan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015143 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

237 to 244 °F (NTP, 1992), 106-107, 114-118 °C, 287 °C | |

| Record name | MYLERAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20718 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Busulfan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01008 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BUSULFAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7605 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Busulfan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015143 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Busulfan's Mechanism of Action on DNA Replication: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms by which busulfan, a bifunctional alkylating agent, exerts its cytotoxic effects through the disruption of DNA replication. This document details the formation of this compound-induced DNA adducts, the cellular responses to this damage, and the experimental methodologies used to elucidate these processes.

Core Mechanism: DNA Alkylation and Cross-linking

This compound is a potent antineoplastic agent whose cytotoxicity is primarily driven by its ability to alkylate DNA.[1][2] As a bifunctional agent, this compound possesses two reactive methanesulfonate groups that can form covalent bonds with nucleophilic sites on DNA bases.[2] The primary target for this compound alkylation is the N7 position of guanine.[2][3] This initial reaction can result in the formation of a monoadduct. Subsequently, the second methanesulfonate group can react with another guanine residue on the same DNA strand (intrastrand cross-link) or the opposite strand (interstrand cross-link), or with another nucleophilic site.

The formation of these DNA adducts, particularly interstrand cross-links (ICLs), represents the most cytotoxic lesion. ICLs physically prevent the unwinding of the DNA double helix, a critical step for both DNA replication and transcription, thereby leading to a complete blockage of these essential cellular processes. Intrastrand cross-links, primarily at 5'-GA-3' and to a lesser extent at 5'-GG-3' sequences, also contribute significantly to this compound's cytotoxicity by distorting the DNA helix and impeding the progression of DNA polymerase.

Visualization of this compound's Action on DNA

Caption: this compound alkylates DNA, leading to various adducts that block replication.

Quantitative Analysis of this compound-Induced DNA Adducts

The formation of various DNA adducts by this compound has been quantified in both in vitro and clinical settings. Mass spectrometry-based techniques have been instrumental in identifying and measuring these adducts.

| Adduct Type | Description | In Vitro Findings (Calf Thymus DNA) | In Vivo Findings (Patient Blood DNA) | Reference |

| Mono-adducts | Single this compound molecule bound to a DNA base (primarily N7-guanine). | 11 putative mono-adducts identified. | Levels of N7G-Bu-OH ranged from 12.8 to 28.2 adducts/10^6 nucleotides. | |

| Cross-links | This compound molecule linking two DNA bases. | 4 putative cross-link adducts identified. | Levels of N7G-Bu-N7G ranged from 0.38 to 2.02 adducts/10^6 nucleotides. |

Cellular Response to this compound-Induced DNA Damage

The extensive DNA damage caused by this compound triggers a complex cellular response, primarily orchestrated by the DNA Damage Response (DDR) pathway. This can lead to cell cycle arrest, attempts at DNA repair, or the induction of apoptosis if the damage is too severe to be repaired.

DNA Damage Sensing and Signaling Cascade

This compound-induced DNA lesions, particularly the bulky adducts and cross-links, are recognized by sensor proteins of the DDR pathway. The primary kinases activated in response to such replication-stalling lesions are Ataxia Telangiectasia and Rad3-related (ATR) and, to some extent, Ataxia Telangiectasia Mutated (ATM).

Upon activation, ATM and ATR phosphorylate a cascade of downstream effector proteins, including the checkpoint kinases Chk1 and Chk2. These kinases, in turn, phosphorylate targets that regulate cell cycle progression and apoptosis.

References

- 1. Fig. 1, [Comet protocol preparation and visual...]. - Whole-Body Regeneration - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. DNA intrastrand cross‐link at the 5′‐GA‐3′ sequence formed by this compound and its role in the cytotoxic effect - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Alkylating Agents: A Technical History of the Discovery and Synthesis of Busulfan

A Whitepaper for Drug Development Professionals, Researchers, and Scientists

Executive Summary

Busulfan (1,4-butanediol dimethanesulfonate), a cornerstone of treatment regimens for chronic myeloid leukemia (CML) for decades and a key component of myeloablative conditioning for hematopoietic stem cell transplantation, emerged from a post-war era of intense research into the biological effects of alkylating agents. This technical guide delves into the seminal work that led to its discovery and synthesis, providing a detailed account of the early experimental protocols and quantitative clinical data. It serves as a comprehensive resource for understanding the origins of this pivotal chemotherapeutic agent, tracing its path from the laboratory bench to clinical practice.

Historical Discovery: From Chemical Warfare to Cancer Chemotherapy

The story of this compound begins in the fertile scientific environment of the Chester Beatty Research Institute in London (now part of the Institute of Cancer Research). In the late 1940s and early 1950s, a team led by Alexander Haddow, including chemists George Timmis and Walter Ross, was systematically investigating a series of sulfonic acid esters. This research was an offshoot of the study of nitrogen mustards, chemical warfare agents that were observed to have profound effects on hematopoietic tissues, suggesting a potential therapeutic application in cancers of the blood and bone marrow.

The breakthrough came in 1953 when Haddow and Timmis published their work on a series of α,ω-dimethanesulphonyloxyalkanes.[1] They found that the biological activity of these compounds varied significantly with the length of the carbon chain separating the two reactive methanesulfonate groups. The compound with a four-carbon chain, 1,4-bis(methanesulfonyloxy)butane, initially codenamed GT-41 and later named Myleran (the commercial name for this compound), demonstrated a unique and potent selective action against granulocytes in animal models.

Contemporaneously, David Galton, a clinical investigator at the Royal Marsden Hospital, was tasked with evaluating the therapeutic potential of these novel compounds. In a landmark paper also published in 1953 in The Lancet, Galton reported the first clinical results of Myleran in patients with chronic myeloid leukemia.[2] He discovered that the drug was highly effective at reducing leukocyte counts and shrinking the enlarged spleens characteristic of CML.[3] This pioneering work established this compound as a revolutionary treatment for CML. A subsequent 1968 paper by Galton further solidified its role, demonstrating that patients treated with this compound had longer survival times compared to those receiving radiotherapy, which was the standard of care at the time.[3]

The Synthesis of this compound

This compound is chemically designated as 1,4-butanediol dimethanesulfonate. The synthesis is a diesterification reaction. While the original publication by Haddow and Timmis focused on the biological action and chemical constitution rather than a detailed synthesis protocol,[1] the fundamental reaction involves treating 1,4-butanediol with a methanesulfonylating agent in the presence of a base.

Experimental Protocol: General Synthesis

Modern synthesis methods, refined over the years to improve yield and purity, provide a clear picture of the chemical process. A common approach, adapted from various patented methods, is outlined below. This method utilizes methanesulfonyl chloride, which was the likely reagent in the original synthesis.

Materials:

-

1,4-butanediol

-

Methanesulfonyl chloride

-

Pyridine (or another suitable base like triethylamine)

-

Anhydrous solvent (e.g., acetone, tetrahydrofuran)

-

Deionized water

Procedure:

-

In a reaction flask equipped with a stirrer and maintained in an ice-water bath (0-5 °C), a solution of 1,4-butanediol (1 molar equivalent) is prepared in an anhydrous solvent containing a base such as pyridine (at least 2 molar equivalents).

-

Methanesulfonyl chloride (at least 2 molar equivalents) is added dropwise to the stirred solution, ensuring the temperature is maintained below 5 °C to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours (e.g., 6 hours) to ensure the reaction goes to completion.

-

The mixture is then refrigerated for an extended period (e.g., 8 hours) to facilitate the precipitation of the product and the pyridinium hydrochloride salt byproduct.

-

A small amount of water is carefully added to quench any remaining unreacted methanesulfonyl chloride.

-

The crude product is collected by suction filtration and washed sequentially with deionized water (to remove the salt byproduct) and a cold solvent to yield the final product.

-

The resulting white crystalline solid is this compound, which can be further purified by recrystallization.

Note: Later patented methods have utilized methanesulfonic anhydride in place of methanesulfonyl chloride to avoid the formation of chlorinated impurities.

Caption: Chemical synthesis of this compound.

Mechanism of Action: DNA Alkylation and Cross-Linking

This compound exerts its cytotoxic effects as a bifunctional alkylating agent. Its two methanesulfonate groups are excellent leaving groups. In the aqueous intracellular environment, these groups are displaced, leading to the formation of highly reactive carbonium ions at both ends of the four-carbon chain.

These electrophilic carbonium ions then react with nucleophilic sites on cellular macromolecules, most critically, with the DNA. The primary target is the N7 position of guanine bases. Because this compound has two reactive ends, it can form covalent bonds with two different guanine bases, resulting in the formation of DNA intrastrand and interstrand cross-links. These cross-links are critical to its cytotoxic effect as they prevent the unwinding and separation of the DNA double helix, which is a prerequisite for DNA replication and transcription. This damage ultimately triggers cell cycle arrest and apoptosis.

Caption: Mechanism of action of this compound.

Early Clinical Investigations: Quantitative Data

The initial clinical study by David Galton in 1953 provided the first quantitative evidence of this compound's efficacy in CML. The study detailed the responses of nine patients.

Experimental Protocol: Galton's 1953 CML Trial

-

Patient Population: Nine patients with chronic myeloid leukemia, confirmed by peripheral blood and bone marrow examination.

-

Treatment Regimen: this compound (Myleran) was administered orally. The initial daily dose was typically 4 mg. The dose was adjusted based on the patient's hematological response, monitored by weekly blood counts.

-

Monitoring: Total leukocyte count, differential count, hemoglobin levels, and platelet count were monitored weekly. Spleen size was also regularly assessed.

-

Endpoint: The primary goal was to induce a remission, characterized by a significant reduction in the total leukocyte count, a decrease in the proportion of immature myeloid cells, an increase in hemoglobin, and a reduction in spleen size.

Table 1: Summary of Hematological Response in Early CML Patients (Galton, 1953)

| Patient ID | Age/Sex | Initial Leukocyte Count (x10⁹/L) | Leukocyte Count after Treatment (x10⁹/L) | Initial Spleen Size (cm below costal margin) | Spleen Size after Treatment | Daily Dose (mg) |

| Case 1 | 45/F | 500 | 10.8 | 20 | Not palpable | 4 |

| Case 2 | 41/M | 170 | 9.0 | 12.5 | Not palpable | 4 |

| Case 3 | 48/M | 240 | 7.5 | 10 | Not palpable | 4 |

| Case 4 | 52/F | 220 | 10.0 | 15 | Just palpable | 4 |

| Case 5 | 35/M | 300 | 12.0 | 12.5 | Not palpable | 4 |

| Case 6 | 64/F | 185 | 8.0 | 10 | Not palpable | 2-4 |

| Case 7 | 50/M | 480 | 11.0 | 20 | 2.5 | 4 |

| Case 8 | 58/F | 120 | 6.5 | 7.5 | Not palpable | 2-4 |

| Case 9 | 43/M | 360 | 9.5 | 12.5 | Not palpable | 4 |

Data extracted and summarized from Galton's 1953 Lancet publication.

Table 2: Observed Toxicities in Early this compound Trials

| Toxicity | Description | Frequency/Severity |

| Myelosuppression | The desired therapeutic effect, but excessive dosing could lead to severe pancytopenia. | Dose-dependent. Thrombocytopenia was a key indicator of potential overdose. Prolonged aplasia was a risk if treatment was not carefully monitored. |

| Amenorrhea | Cessation of menstruation in female patients. | Frequently observed. |

| Azoospermia | Absence of sperm in semen. | Frequently observed in male patients. |

| Skin Pigmentation | A diffuse hyperpigmentation of the skin. | A characteristic, though not universal, side effect of long-term therapy. |

Conclusion

The discovery and development of this compound represent a pivotal moment in the history of chemotherapy. Born from the systematic investigation of alkylating agents at the Chester Beatty Research Institute and brought to clinical reality through the careful and insightful trials conducted by David Galton, this compound provided the first truly effective and targeted drug therapy for chronic myeloid leukemia. The principles of its synthesis and its mechanism of action via DNA cross-linking continue to be relevant. This historical perspective not only illuminates the origins of a crucial therapeutic agent but also underscores the enduring value of collaborative research between chemists and clinicians in the fight against cancer.

References

- 1. Myleran in chronic myeloid leukaemia; chemical constitution and biological action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Myleran in chronic myeloid leukaemia; results of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iCMLf - CML – a short history of treatment since the mid-20th century - Science & Education | International CML Foundation [cml-foundation.org]

Busulfan's Impact on Hematopoietic Stem Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted effects of the alkylating agent busulfan on hematopoietic stem cells (HSCs). This compound is a cornerstone of conditioning regimens for hematopoietic stem cell transplantation (HSCT), valued for its potent myeloablative properties.[1][2][3] Understanding its precise mechanisms of action, downstream cellular consequences, and the signaling pathways it modulates is critical for optimizing its therapeutic use and mitigating its toxicities. This document provides a comprehensive overview of this compound's interactions with HSCs, supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes.

Core Mechanism of Action: DNA Alkylation and its Consequences

This compound exerts its cytotoxic effects primarily through its function as a bifunctional alkylating agent.[4] It forms covalent bonds with the N7 position of guanine bases in DNA, leading to the formation of interstrand and intrastrand cross-links.[4] This extensive DNA damage disrupts DNA replication and transcription, ultimately triggering a cascade of cellular responses in hematopoietic stem cells, including cell cycle arrest, senescence, and apoptosis. Quiescent cells, such as those in the G0 phase of the cell cycle, are particularly sensitive to the effects of this compound.

Quantitative Effects of this compound on Hematopoietic Stem and Progenitor Cell Populations

The administration of this compound leads to a significant, dose-dependent reduction in various hematopoietic stem and progenitor cell (HSPC) populations. The following tables summarize quantitative data from murine studies, providing a clear picture of this compound's impact on the hematopoietic hierarchy.

| Cell Population | Abbreviation | Percent Reduction (vs. Control) | Reference |

| Kit+ Sca-1+ Lin- | KSL | 87% | |

| Short-Term HSC | ST-HSC | 86% | |

| Long-Term HSC | LT-HSC | 84% | |

| Multipotent Progenitor | MPP | 98% | |

| Myeloid Progenitor | MP | 63% | |

| Common Myeloid Progenitor | CMP | 77% | |

| Granulocyte-Macrophage Progenitor | GMP | 58% | |

| Megakaryocyte-Erythroid Progenitor | MEP | 66% |

Table 1: Reduction in Murine Hematopoietic Stem and Progenitor Cell Populations 62 Weeks After this compound Administration.

| This compound Dose (mg/kg) | Donor Lymphoid Engraftment (%) | Donor Myeloid Engraftment (%) | Reference |

| 5 | 5.8 | 9.8 | |

| 10 | 40.1 | 44.3 | |

| 20 | 74.3 | 73.8 | |

| 40 | 81.3 | 77.2 |

Table 2: Dose-Dependent Donor Leukocyte Engraftment in Mice Following this compound Conditioning.

Key Cellular Responses to this compound in HSCs

Apoptosis

Extensive DNA damage caused by this compound that overwhelms the cell's repair machinery triggers programmed cell death, or apoptosis. This process is often mediated by the activation of the p53 tumor suppressor protein and other pro-apoptotic proteins.

Senescence

Sub-lethal levels of this compound-induced damage can drive HSCs into a state of cellular senescence, a permanent cell cycle arrest. This is characterized by positive staining for senescence-associated β-galactosidase (SA-β-gal). Interestingly, this compound-induced senescence in some cell types can occur independently of the p53 pathway and is instead mediated by the activation of the Erk-p38 MAPK pathway.

Signaling Pathways Modulated by this compound in Hematopoietic Stem Cells

This compound impacts several critical signaling pathways within HSCs, leading to the observed cellular effects. The interplay between these pathways is complex and can be influenced by the cellular context and the extent of DNA damage.

This compound-Induced DNA Damage and Apoptosis

This compound's primary mechanism of inducing apoptosis in HSCs is through the DNA damage response pathway.

Caption: this compound-induced DNA damage leading to p53-mediated apoptosis.

This compound-Induced Senescence via ROS and MAPK Signaling

In some cellular contexts, this compound can induce senescence through a pathway involving reactive oxygen species (ROS) and the MAPK signaling cascade, independent of p53.

Caption: this compound-induced senescence mediated by ROS and the MAPK pathway.

The Role of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival in HSCs. While direct this compound-mediated regulation is still under investigation, cellular stress, including DNA damage and oxidative stress, can modulate this pathway, impacting HSC fate.

References

- 1. This compound-INDUCED SENESCENCE IS DEPENDENT UPON ROS PRODUCTION UPSTREAM OF THE MAPK PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mTOR Signaling as a Regulator of Hematopoietic Stem Cell Fate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Obesity modulates hematopoietic stem cell fate decision via IL-1β induced p38/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

Busulfan-Induced Cellular Senescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Busulfan and Cellular Senescence

Cellular senescence is a fundamental biological process characterized by a stable and long-term state of cell cycle arrest. While historically associated with aging, it is now recognized as a critical cellular response to a variety of stressors, including DNA damage, oncogene activation, and oxidative stress.[1][2] this compound, a potent alkylating agent used in chemotherapy, is a notable inducer of cellular senescence.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound induces senescence, focusing on the signaling pathways, experimental validation, and quantitative analysis of this process. Understanding these mechanisms is crucial for researchers and drug development professionals seeking to modulate senescence for therapeutic benefit, such as in the context of cancer therapy and regenerative medicine.

This compound's primary mechanism of action involves the cross-linking of DNA, which can trigger a DNA damage response.[3] However, a compelling body of evidence indicates that this compound-induced senescence in normal diploid fibroblasts, such as the well-characterized WI-38 cell line, operates largely independently of the canonical p53 tumor suppressor pathway. Instead, the process is predominantly driven by the generation of reactive oxygen species (ROS) and the subsequent activation of the mitogen-activated protein kinase (MAPK) signaling cascade, specifically the Erk and p38 pathways.

Core Signaling Pathway: ROS-Mediated Activation of Erk-p38 MAPK

The induction of cellular senescence by this compound is a multi-step process initiated by intracellular oxidative stress. The signaling cascade can be summarized as follows:

-

Glutathione Depletion and ROS Accumulation: this compound treatment leads to a transient depletion of intracellular glutathione (GSH), a key antioxidant. This depletion disrupts the cellular redox balance and results in a sustained increase in the production of reactive oxygen species (ROS), primarily through the action of NADPH oxidase.

-

Activation of the Erk-p38 MAPK Cascade: The elevated levels of intracellular ROS act as signaling molecules, leading to the prolonged phosphorylation and activation of the extracellular signal-regulated kinase (Erk) and p38 mitogen-activated protein kinase (p38 MAPK).

-

Induction of Cell Cycle Arrest: The sustained activation of the Erk-p38 MAPK pathway is the primary driver of the senescent phenotype, leading to a permanent cell cycle arrest. This is in contrast to other forms of DNA damage-induced senescence that are often dependent on the p53-p21 pathway. While some moderate p53 activation may be observed, it is not the principal mechanism driving this compound-induced senescence in this context.

Signaling Pathway Diagram

Caption: this compound-induced senescence signaling pathway.

Quantitative Data on this compound-Induced Senescence

The following tables summarize key quantitative data from studies on this compound-induced senescence in WI-38 human diploid fibroblasts.

Table 1: Induction of Senescence Markers

| Parameter | Control | This compound (120 µM, 24h) | Fold Change | Reference |

| SA-β-gal Positive Cells (%) | ~5% | ~85% | ~17 | |

| BrdU Incorporation (%) | ~90% | ~10% | ~0.11 |

Table 2: Changes in Key Signaling Molecules

| Molecule | Treatment | Fold Change (vs. Control) | Time Point | Reference |

| Intracellular GSH | This compound (120 µM) | ~0.5 | 24 hours | |

| Intracellular ROS | This compound (120 µM) | ~2.5 | 72 hours | |

| Phospho-Erk | This compound (120 µM) | Sustained increase | 1-5 days | |

| Phospho-p38 | This compound (120 µM) | Sustained increase | 1-5 days |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound-induced cellular senescence.

General Experimental Workflow

Caption: General workflow for studying this compound-induced senescence.

Cell Culture and this compound Treatment

-

Cell Line: WI-38 human diploid fibroblasts (early passage, <25 population doublings).

-

Culture Medium: Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

-

This compound Treatment:

-

Seed WI-38 cells in appropriate culture vessels and allow them to reach 50-70% confluency.

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Dilute the this compound stock solution in culture medium to the desired final concentration (e.g., 7.5-120 µM). A vehicle control with an equivalent concentration of DMSO should be prepared.

-

Replace the culture medium with the this compound-containing medium or vehicle control medium.

-

Incubate the cells for 24 hours.

-

After 24 hours, remove the treatment medium, wash the cells once with sterile Phosphate Buffered Saline (PBS), and replace with fresh, complete culture medium.

-

Culture the cells for the desired post-treatment period (e.g., 3 to 11 days), changing the medium every 2-3 days.

-

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This protocol is adapted from established methods.

-

Reagents:

-

Fixation Solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS.

-

Staining Solution (prepare fresh):

-

1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

-

40 mM citric acid/sodium phosphate buffer, pH 6.0

-

5 mM potassium ferrocyanide

-

5 mM potassium ferricyanide

-

150 mM NaCl

-

2 mM MgCl2

-

-

-

Procedure:

-

Wash the cells twice with PBS.

-

Fix the cells with the Fixation Solution for 3-5 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Add the Staining Solution to the cells, ensuring the cell monolayer is completely covered.

-

Incubate the cells at 37°C (without CO2) for 12-16 hours, or until a blue color develops in senescent cells. Protect from light.

-

Wash the cells with PBS.

-

Visualize the cells under a light microscope. Senescent cells will appear blue.

-

Quantify the percentage of blue-stained cells by counting at least 500 cells from random fields.

-

Western Blot Analysis for Phospho-Erk, Phospho-p38, and p21

-

Reagents:

-

Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors.

-

Primary Antibodies: Rabbit anti-phospho-Erk1/2, Rabbit anti-phospho-p38, Mouse anti-p21.

-

Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

-

Loading Control Antibody: Mouse anti-β-actin or anti-GAPDH.

-

-

Procedure:

-

Wash cells with ice-cold PBS and lyse with Lysis Buffer.

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE (12% gel for p21, 10% for Erk/p38).

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensity using densitometry software and normalize to the loading control.

-

Measurement of Intracellular ROS

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Reagents:

-

DCFH-DA stock solution (e.g., 10 mM in DMSO).

-

Hanks' Balanced Salt Solution (HBSS) or serum-free medium.

-

-

Procedure:

-

After this compound treatment and post-incubation, wash the cells twice with warm HBSS.

-

Prepare a working solution of DCFH-DA (e.g., 5-10 µM) in HBSS or serum-free medium.

-

Incubate the cells with the DCFH-DA working solution for 30 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS.

-

Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.

-

The fluorescence intensity is proportional to the amount of intracellular ROS.

-

Conclusion

This compound induces a robust senescent phenotype in normal human fibroblasts, primarily through a p53-independent mechanism involving ROS production and the sustained activation of the Erk and p38 MAPK signaling pathways. This technical guide provides a comprehensive overview of the underlying molecular events, quantitative data, and detailed experimental protocols for studying this process. The methodologies and data presented herein are intended to serve as a valuable resource for researchers and drug development professionals investigating the role of cellular senescence in various physiological and pathological contexts. A thorough understanding of how agents like this compound trigger senescence is paramount for developing novel therapeutic strategies that can either harness the beneficial aspects of senescence or mitigate its detrimental effects.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound-INDUCED SENESCENCE IS DEPENDENT UPON ROS PRODUCTION UPSTREAM OF THE MAPK PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound selectively induces cellular senescence but not apoptosis in WI38 fibroblasts via a p53-independent but extracellular signal-regulated kinase-p38 mitogen-activated protein kinase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Impact of Busulfan on Non-Cancerous Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Busulfan (1,4-butanediol dimethanesulfonate) is a potent bifunctional alkylating agent widely used in conditioning regimens prior to hematopoietic stem cell transplantation (HSCT).[1][2] Its primary mechanism of action involves the alkylation of DNA, forming intrastrand cross-links, particularly between guanine bases.[2][3][4] This action disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis, which is highly effective against rapidly dividing cancer cells. However, the cytotoxic effects of this compound are not limited to malignant cells; it significantly impacts non-cancerous cells, leading to a range of off-target toxicities that can limit its therapeutic window and cause severe complications such as sinusoidal obstruction syndrome (SOS), pulmonary fibrosis, and mucositis. Understanding the precise mechanisms and quantitative effects of this compound on various non-cancerous cell lines is critical for developing safer therapeutic protocols and mitigating its adverse effects.

This technical guide provides a comprehensive overview of this compound's impact on non-cancerous cells, focusing on cytotoxicity, the induction of apoptosis and senescence, and the underlying signaling pathways. It includes summarized quantitative data, detailed experimental protocols, and visualizations of key cellular processes to serve as a valuable resource for the scientific community.

Cytotoxicity of this compound in Non-Cancerous Cell Lines

The cytotoxic effect of this compound varies across different non-cancerous cell types. This variability is often linked to the cells' proliferative capacity and their intrinsic detoxification pathways, such as the glutathione S-transferase (GST) system. Endothelial cells, for instance, are particularly susceptible to this compound-mediated damage due to their low expression of GST alpha, an enzyme crucial for detoxifying this compound.

Table 1: this compound IC50 Values in Non-Cancerous Cell Lines

| Cell Line | Cell Type | IC50 Value (µM) | Exposure Time | Reference |

| WI38 | Human Lung Fibroblast | >120 µM (for apoptosis) | 24 h | |

| HEK-293T | Human Embryonic Kidney | 822.8 ± 12.3 | 24 h | |

| HEK-293T | Human Embryonic Kidney | 676.8 ± 9.2 | 24 h (another compound series) | |

| HEK-293T | Human Embryonic Kidney | 776.8 ± 15.3 | 72 h |

Note: Data on direct IC50 values for this compound in many non-cancerous cell lines is limited in publicly available literature. The table reflects available data points. Many studies focus on mechanistic aspects rather than dose-response cytotoxicity curves.

Mechanisms of Cellular Damage: Apoptosis and Senescence

This compound induces distinct cellular fates in non-cancerous cells, primarily apoptosis and cellular senescence, through complex signaling cascades. The choice between these two outcomes is often cell-type dependent and influenced by the cellular stress response.

Induction of Apoptosis

In endothelial cells, this compound triggers apoptosis primarily through the induction of oxidative stress. This involves the depletion of cellular glutathione (GSH), leading to an accumulation of reactive oxygen species (ROS). The increased ROS leads to sustained activation of the phospho-ERK1/2 signaling pathway, which, contrary to its usual pro-survival role, promotes cell death under conditions of sustained oxidative stress. This cascade culminates in the activation of caspases and the cleavage of PARP1, hallmarks of apoptosis.

Induction of Cellular Senescence

In contrast to its effects on endothelial cells, this compound has been shown to selectively induce cellular senescence in normal human diploid fibroblasts (e.g., WI38 cells) rather than apoptosis. This process is characterized by irreversible cell cycle arrest, increased activity of senescence-associated β-galactosidase (SA-β-gal), and morphological changes.

Interestingly, this compound-induced senescence in fibroblasts is independent of the p53 tumor suppressor pathway, which is a common mediator of senescence in response to DNA damage. Instead, it relies on the prolonged activation of the MAPK signaling pathways, specifically ERK and p38. Inhibition of either ERK or p38 has been shown to abrogate the senescent phenotype induced by this compound.

Signaling Pathways Affected by this compound

This compound's interaction with non-cancerous cells modulates several key signaling pathways that govern cell fate.

DNA Damage and Oxidative Stress Response

The fundamental mechanism of this compound is DNA alkylation, which creates DNA adducts and cross-links. This genotoxic stress can activate DNA damage response (DDR) pathways. Concurrently, this compound metabolism, particularly its conjugation with glutathione, leads to GSH depletion and a surge in intracellular ROS. This oxidative stress not only directly damages cellular components but also acts as a potent signaling event.

Caption: this compound's primary impact: DNA alkylation and oxidative stress.

MAPK-Dependent Senescence Pathway (Fibroblasts)

In fibroblasts, the stress signals from this compound converge on the MAPK pathway. Prolonged activation of ERK and p38 kinases is the critical driver of the senescence program, leading to cell cycle arrest independently of p53.

Caption: p53-independent senescence pathway in fibroblasts via MAPK.

Oxidative Stress-Mediated Apoptosis (Endothelial Cells)

In endothelial cells, the pathway to apoptosis is driven by oxidative stress, which leads to a sustained, death-promoting activation of ERK1/2, followed by caspase activation.

Caption: Oxidative stress-induced apoptosis pathway in endothelial cells.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the literature for assessing this compound's effects.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to determine the IC50 value of this compound.

-

Cell Seeding: Plate non-cancerous cells (e.g., HEK-293T, HUVEC) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol with 0.04 N HCl to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This protocol is used to detect senescent cells.

-

Cell Culture: Grow cells (e.g., WI38 fibroblasts) on glass coverslips in a 6-well plate and treat with this compound (e.g., 7.5-120 µM) for 24 hours. Culture for an additional 3-5 days.

-

Fixation: Wash the cells twice with PBS. Fix with 2% formaldehyde/0.2% glutaraldehyde in PBS for 5 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

Staining: Add 1 mL of freshly prepared SA-β-gal staining solution to each well. The solution contains: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2.

-

Incubation: Incubate the plate at 37°C (without CO2) for 12-16 hours. Protect from light.

-

Visualization: Observe the cells under a light microscope. Senescent cells will stain blue due to the β-galactosidase activity at pH 6.0.

-

Quantification: Count the number of blue-stained cells versus the total number of cells in several fields of view to determine the percentage of senescent cells.

Protocol 3: Western Blotting for Signaling Proteins

This protocol is used to detect the activation of proteins in signaling pathways (e.g., p-ERK, cleaved PARP).

-

Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-cleaved caspase-3, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of this compound on a non-cancerous cell line.

Caption: General workflow for assessing this compound's in vitro effects.

Conclusion

The impact of this compound on non-cancerous cell lines is multifaceted and highly dependent on the specific cell type and its molecular context. While it effectively induces apoptosis in endothelial cells through oxidative stress-mediated pathways, it triggers a p53-independent, MAPK-driven senescence program in fibroblasts. This differential response underscores the complexity of this compound-induced toxicity. The data and protocols presented in this guide highlight the critical signaling nodes—oxidative stress, ERK, and p38 MAPK—that mediate these effects. A deeper understanding of these mechanisms is essential for designing strategies, such as co-therapies with antioxidants or specific kinase inhibitors, to protect normal tissues during chemotherapy and improve the safety profile of this compound-based conditioning regimens. Future research should focus on expanding the quantitative cytotoxicity data across a broader range of non-cancerous cell types to build a more complete picture of this compound's off-target effects.

References

A Technical Guide to the In Vitro Evidence of Busulfan-Induced Apoptosis

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of the molecular mechanisms and experimental evidence underlying busulfan-induced apoptosis in vitro. It is designed to serve as a detailed resource, summarizing quantitative data, outlining key experimental protocols, and visualizing the complex signaling networks involved.

Introduction: The Cytotoxic Action of this compound

This compound is a bifunctional alkylating agent widely employed in chemotherapy, particularly in conditioning regimens for hematopoietic stem cell transplantation.[1][2] Its therapeutic efficacy is rooted in its potent cytotoxic effects on rapidly dividing cells. The primary mechanism of this cytotoxicity is the induction of programmed cell death, or apoptosis. This compound's action is complex, initiating a cascade of cellular events that ultimately dismantle the cell in a controlled manner. Understanding the intricate details of these apoptotic pathways is critical for optimizing its clinical use, predicting patient response, and developing strategies to mitigate its associated toxicities.

Molecular Mechanisms of this compound-Induced Apoptosis

This compound triggers apoptosis through multiple interconnected signaling pathways, primarily initiated by DNA damage. These pathways converge on the activation of a family of cysteine proteases known as caspases, which execute the final stages of cell death.

DNA Alkylation and the DNA Damage Response

As an alkylating agent, this compound covalently attaches alkyl groups to cellular macromolecules.[1] Its primary target is DNA, where it forms covalent bonds with nucleophilic sites on DNA bases, predominantly at the N7 position of guanine.[1][3] Being bifunctional, this compound can form both intrastrand and interstrand crosslinks in the DNA double helix. This extensive DNA damage physically obstructs critical cellular processes like DNA replication and transcription, leading to cell cycle arrest, typically in the G2 phase.

The cell recognizes this damage and activates a sophisticated DNA Damage Response (DDR). A key mediator in this response is the tumor suppressor protein p53. In response to this compound-induced DNA damage, p53 levels increase, and it functions as a transcription factor to upregulate the expression of several pro-apoptotic genes.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a central route for this compound-induced apoptosis.

-

Bcl-2 Family Regulation: The process is tightly controlled by the Bcl-2 family of proteins. This compound, via p53 activation, induces the expression of pro-apoptotic "BH3-only" proteins like PUMA and pro-apoptotic effector proteins like Bax.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Bax translocates to the mitochondria, where it disrupts the anti-apoptotic function of proteins like Bcl-2 and Bcl-xL. This leads to the formation of pores in the outer mitochondrial membrane.

-

Cytochrome c Release and Apoptosome Formation: The permeabilized mitochondrial membrane releases key pro-apoptotic factors into the cytoplasm, most notably cytochrome c. In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then recruits procaspase-9 to form a complex known as the apoptosome.

-

Caspase Activation: Within the apoptosome, procaspase-9 is cleaved and activated. Activated caspase-9 then proceeds to cleave and activate the executioner caspases, such as caspase-3 and caspase-7. Studies have shown that this compound treatment leads to a decrease in Bcl-2 expression, an increase in Bax expression, and subsequent activation of caspase-3.

The Extrinsic (Death Receptor) Pathway

Evidence also points to the involvement of the extrinsic pathway in this compound's mechanism.

-

Fas/FasL Interaction: this compound can induce the expression of the Fas death receptor (also known as CD95) on spermatogenic cells. This receptor can then be engaged by its ligand, FasL, which may be present on adjacent cells (like Sertoli cells in the testis).

-

DISC Formation and Caspase-8 Activation: The binding of FasL to Fas triggers the recruitment of the adaptor protein FADD (Fas-Associated Death Domain). FADD, in turn, recruits procaspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, procaspase-8 molecules are brought into close proximity, facilitating their auto-activation.

-

Executioner Caspase Activation: Activated caspase-8 can then directly cleave and activate executioner caspases like caspase-3, thereby converging with the intrinsic pathway to execute apoptosis.

Oxidative Stress and Ferroptosis

Beyond direct DNA damage, this compound significantly disrupts the cell's redox balance.

-

Glutathione Depletion: this compound metabolism involves conjugation with glutathione (GSH), a key intracellular antioxidant. This process can lead to a rapid depletion of cellular GSH stores, rendering the cell vulnerable to oxidative damage.

-

Reactive Oxygen Species (ROS) Accumulation: The reduction in GSH leads to an increase in reactive oxygen species (ROS), causing oxidative stress. This can damage lipids, proteins, and DNA, further contributing to the apoptotic signaling cascade.

-

Ferroptosis: Recent studies have identified ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation, as another mechanism of this compound-induced testicular injury. This pathway is distinct from classical apoptosis but contributes to this compound's overall cytotoxicity.

The convergence of these pathways on executioner caspases leads to the systematic dismantling of the cell. Key cellular substrates, such as PARP (poly (ADP-ribose) polymerase), are cleaved, and the cell undergoes the characteristic morphological changes of apoptosis, including membrane blebbing, chromatin condensation, and formation of apoptotic bodies.

Quantitative Data Summary

The following table summarizes quantitative data from various in vitro studies investigating this compound-induced apoptosis.

| Cell Line/System | This compound Concentration | Exposure Time | Key Apoptotic Endpoint | Quantitative Result | Reference |

| P39 Myeloid Cell Line | 10 - 100 µg/mL | 2, 4, or 8 hours | Apoptosis | AUC-dependent increase in apoptosis | |

| P39 Myeloid Cell Line | 10 - 100 µg/mL | 72 hours post-exposure | Caspase Activation | Observed activation of caspases | |

| P39 Myeloid Cell Line | 10 - 100 µg/mL | 72 hours post-exposure | Bcl-2 Cleavage | Observed cleavage of Bcl-2 protein | |

| Human Platelets | 10 - 100 µM | Not specified | Caspase-3 Activation | Dose-dependent increase in caspase-3 activation | |

| Human Platelets | 10 - 100 µM | Not specified | Bax/Bcl-2 Ratio | Dose-dependent increase in Bax / decrease in Bcl-2 | |

| C18-4 Spermatogonial Cell Line | Not specified | 24, 36, and 48 hours | p38 & ERK Phosphorylation | Significant increase in phosphorylation | |

| Mouse Testicular Cell Suspensions | Single Injection | 2, 5, 8, and 21 days | Caspase-3 Activity | Upregulated fivefold compared to controls | |

| K562 CML Cell Line | 0.4, 0.6, 0.8 µL/mL | Not specified | Cell Count | High doses decreased cell counts below initial seeding | |

| AML Cell Lines (KBM3/Bu2506, OCI-AML3) | Not specified | 48 hours | Caspase-3 & PARP1 Cleavage | Significant cleavage observed with drug combination |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of apoptosis. The following are standard protocols for key assays used in the study of this compound's effects in vitro.

Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry

Principle: This is the most common method for detecting apoptosis. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, Alexa Fluor 488) for detection. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells. This dual staining allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Protocol:

-

Cell Preparation: Culture cells to the desired density and treat with various concentrations of this compound for the desired time. Include untreated and positive controls.

-

Harvesting: For suspension cells, transfer them into centrifuge tubes. For adherent cells, gently wash with PBS, detach using a non-enzymatic agent or gentle trypsinization, and collect both the detached cells and any floating cells from the supernatant.

-

Washing: Centrifuge cells at 300-500 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold 1X PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. This buffer is critical as Annexin V binding is calcium-dependent.

-

Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution (e.g., 1 µg/mL).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour for optimal signal. Use unstained, Annexin V only, and PI only controls to set up compensation and gates correctly.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

Principle: A hallmark of late-stage apoptosis is the activation of endonucleases that cleave DNA into internucleosomal fragments. The TUNEL assay detects these DNA strand breaks by using the enzyme Terminal deoxynucleotidyl transferase (TdT) to incorporate labeled dUTPs (e.g., Br-dUTP or FITC-dUTP) onto the free 3'-hydroxyl ends of the fragmented DNA.

Protocol:

-

Cell Preparation: Prepare cells on glass slides or coverslips via cytocentrifugation or by growing adherent cells directly on them. Treat with this compound as required.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

-

Permeabilization: Wash the fixed cells with PBS, then permeabilize them with a solution of 0.1% Triton X-100 in 0.1% sodium citrate for 2-5 minutes on ice to allow the labeling enzyme to enter the nucleus.

-

Labeling: Wash the cells again. Add the TUNEL reaction mixture, containing TdT and the labeled dUTPs, to the cells.

-

Incubation: Incubate the slides in a humidified chamber for 60 minutes at 37°C in the dark.

-

Detection: If using a hapten-labeled dUTP (like Br-dUTP), an additional step is required to add a fluorescently-labeled anti-hapten antibody. If a directly labeled dUTP was used, proceed to counterstaining.

-

Counterstaining & Mounting: Wash the cells thoroughly. Counterstain the nuclei with a DNA dye like DAPI or Hoechst. Mount the coverslips onto microscope slides with an anti-fade mounting medium.

-

Analysis: Visualize the cells using fluorescence microscopy. Apoptotic cells will show bright nuclear fluorescence (TUNEL positive), while non-apoptotic cells will only show the nuclear counterstain.

Caspase Activity Assay

Principle: This assay quantifies the activity of specific caspases (e.g., caspase-3, -8, -9) using a synthetic peptide substrate that contains a recognition sequence for the specific caspase, conjugated to a colorimetric (e.g., p-nitroanilide, pNA) or fluorometric (e.g., AFC) reporter molecule. When the caspase cleaves the peptide, the reporter molecule is released and can be measured using a spectrophotometer or fluorometer.

Protocol:

-

Cell Lysis: Treat and harvest 1-2 x 10⁶ cells per sample. Lyse the cells by resuspending the pellet in a chilled cell lysis buffer and incubating on ice for 10 minutes.

-

Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute to pellet cellular debris. Transfer the supernatant (cytosolic extract) to a fresh, chilled tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay) to ensure equal protein loading.

-

Assay Reaction: In a 96-well plate, add 50 µL of 2X Reaction Buffer to each well. Add 50 µg of protein lysate to each well.

-

Substrate Addition: Add 5 µL of the specific caspase substrate (e.g., DEVD-pNA for caspase-3) to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, or as determined by optimization.

-

Measurement: Read the absorbance at 405 nm (for pNA) or fluorescence at the appropriate excitation/emission wavelengths. The signal is directly proportional to the caspase activity in the sample.

Western Blotting for Apoptosis-Related Proteins

Principle: Western blotting allows for the detection and semi-quantification of specific proteins involved in the apoptotic cascade. Key targets include the cleavage of PARP (from 116 kDa to 89 kDa), the cleavage of caspases (e.g., procaspase-3 to its active fragments), and changes in the expression levels of Bcl-2 family proteins (e.g., Bax, Bcl-2).

Protocol:

-

Protein Extraction: Prepare cell lysates as described for the caspase activity assay.

-

SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-cleaved PARP, anti-caspase-3, anti-Bax) overnight at 4°C.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane. The HRP enzyme catalyzes a reaction that produces light, which can be captured on X-ray film or with a digital imaging system.

-

Analysis: Analyze the resulting bands. A loading control (e.g., β-actin or GAPDH) should always be used to ensure equal protein loading between lanes.

Visualizations of Pathways and Workflows

Signaling Pathways of this compound-Induced Apoptosis

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Epigenetic modification enhances the cytotoxicity of this compound and 4-hydroperoxycyclophosphamide in AML cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progress on the study of the mechanism of this compound cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

The Core Pharmacokinetics of Busulfan: An In-depth Preclinical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental pharmacokinetic properties of busulfan observed in preclinical studies. This compound, a potent alkylating agent, is a critical component of conditioning regimens for hematopoietic stem cell transplantation. Understanding its absorption, distribution, metabolism, and excretion (ADME) in preclinical models is paramount for designing safe and effective clinical protocols. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the primary metabolic pathway to facilitate a deeper understanding for researchers and drug development professionals.

Absorption

The absorption of this compound has been shown to be variable when administered orally in preclinical models, a finding that mirrors clinical observations.[1][2][3] This variability has led to the increasing use of intravenous (IV) formulations to ensure more predictable and consistent systemic exposure.[1][2] Intravenous administration bypasses the complexities of gastrointestinal absorption, leading to more reliable pharmacokinetic profiles.

Distribution

Once in the systemic circulation, this compound exhibits wide distribution throughout the body.

Protein and Blood Cell Binding

This compound demonstrates significant irreversible binding to plasma proteins and blood cells. In humans, approximately 32% of this compound binds irreversibly to plasma proteins, primarily albumin. A substantial fraction, around 47%, is also irreversibly bound to erythrocytes. In contrast, reversible binding to plasma proteins is minimal, which is an unusual characteristic for an alkylating agent. The distribution of this compound between blood cells and plasma is relatively even.

Central Nervous System (CNS) Penetration

A key characteristic of this compound is its ability to readily cross the blood-brain barrier. Studies in both preclinical models and humans have shown that this compound achieves concentrations in the cerebrospinal fluid (CSF) that are approximately equal to those in the plasma. This efficient CNS penetration is a critical consideration due to the potential for neurotoxicity, such as seizures. Research in mouse models has indicated that this compound conditioning can enhance the engraftment of donor-derived cells in the brain compared to irradiation. This is potentially mediated by a long-term elevation of the chemokine MCP-1 in the brain following this compound administration.

Metabolism